N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the oxadiazole intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.
Substitution: Halogenated precursors and nucleophiles such as alkoxides, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various pathogens and cancer cells.
Agriculture: It has potential use as a pesticide or herbicide due to its ability to interfere with the growth and development of pests and weeds.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the biosynthesis of essential bacterial lipids or proteins, leading to cell death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar antimicrobial and anticancer properties.
N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide: Another compound with comparable biological activities.
Uniqueness
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of the oxadiazole ring with the 4-methylphenyl and 2-methylpropoxy groups provides a unique scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)12-25-17-10-8-16(9-11-17)20(24)21-19-18(22-26-23-19)15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFQKKKCXOYMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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